

Application Notes & Protocols: High-Yield Extraction and Purification of Azurin from *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: *AZURIN*

Cat. No.: *B1173135*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Azurin** is a small, periplasmic blue copper protein of approximately 14 kDa, naturally produced by the bacterium *Pseudomonas aeruginosa*.^{[1][2]} It functions as an electron carrier in the bacterial denitrification pathway.^{[1][3][4][5]} Beyond its physiological role, **Azurin** has garnered significant interest in the pharmaceutical and biomedical fields due to its selective penetration into cancer cells and its ability to induce apoptosis, making it a promising candidate for anticancer therapies.^{[6][7][8]} This document provides a detailed protocol for the high-yield production of recombinant **Azurin** in *Escherichia coli*, followed by its extraction and purification.

Experimental Protocols

The following protocols detail the expression of recombinant **Azurin** with a C-terminal 6xHis tag in *E. coli*, followed by purification using Immobilized Metal Affinity Chromatography (IMAC). This method is favored for its high yield and the ability to obtain a highly purified protein.^[2]

Gene Cloning and Expression Vector Preparation

- **Gene Amplification:** The *azu* gene (approximately 437 bp) is amplified from the genomic DNA of *Pseudomonas aeruginosa* using PCR.^[9]
- **Vector Insertion:** The amplified gene is inserted into an expression vector, such as pET22b(+) or pET20b, which allows for expression with a C-terminal histidine tag for

purification.[9][10]

- Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9][10]

Recombinant Protein Expression and Cell Harvest

- Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin) with a single colony of the transformed E. coli BL21(DE3). Incubate overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
- Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
- Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Periplasmic Protein Extraction

Azurin is a periplasmic protein.[1][2][3] A gentle osmotic shock procedure can be used to selectively release periplasmic contents, reducing contamination from cytoplasmic proteins.

- Resuspension: Resuspend the cell pellet in 30 mL of ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).
- Incubation: Incubate on ice for 10 minutes with occasional stirring.
- Centrifugation: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

- Shock: Resuspend the pellet in 20 mL of ice-cold 5 mM MgSO₄. This rapid change in osmotic pressure lyses the outer membrane, releasing periplasmic proteins.
- Incubation: Incubate on ice for 10 minutes.
- Collection: Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic proteins, including **Azurin**. Collect this fraction.

Azurin Purification via IMAC

- Column Preparation: Equilibrate a Ni-NTA affinity column (e.g., ProBond™ resin) with 5-10 column volumes of binding buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).^[9]
- Loading: Load the periplasmic extract onto the equilibrated column.
- Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elution: Elute the His-tagged **Azurin** from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the fractions.

Quality Control and Quantification

- SDS-PAGE: Analyze the purified fractions using 15% SDS-PAGE to confirm the purity and molecular weight of the **Azurin** protein. A single band should be visible at approximately 14-16 kDa.^{[9][11]}
- Spectrophotometry:
 - Measure the absorbance of the purified protein solution. The ratio of absorbance at 625 nm to 280 nm (A₆₂₅/A₂₈₀) can be used to assess the purity and copper incorporation. For pure holo-**azurin**, this ratio is approximately 0.58.^{[5][12]}
 - The concentration of the metalated (blue) **Azurin** can be determined using its molar extinction coefficient at ~630 nm, which is 5070 M⁻¹cm⁻¹.^[11]

- Dialysis: Dialyze the purified protein fractions against a suitable buffer (e.g., PBS, pH 7.4) to remove imidazole and for storage.

Data Presentation

The following tables summarize typical quantitative data for recombinant **Azurin** production.

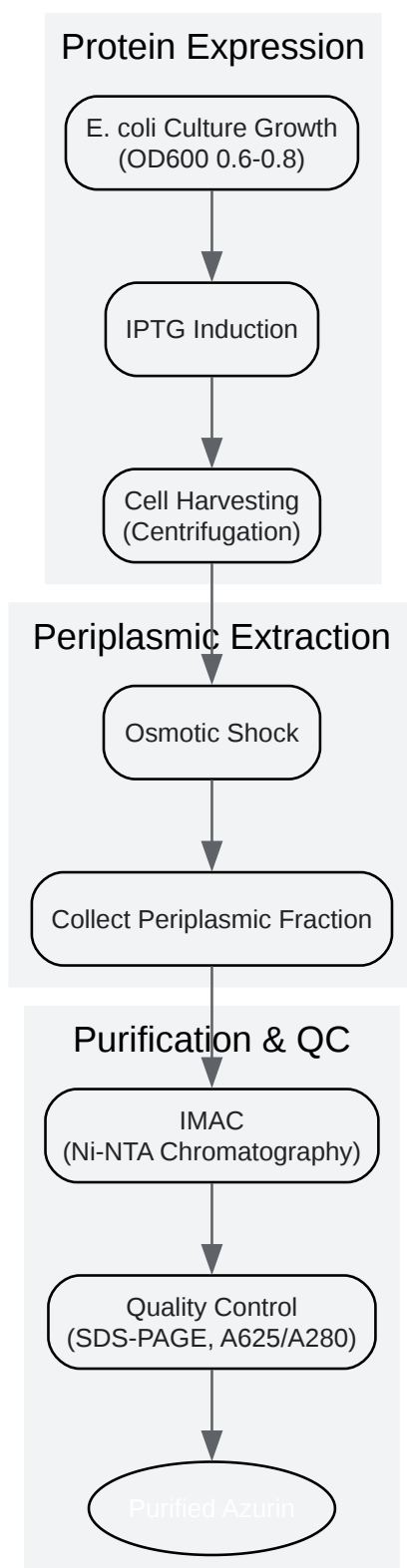
Parameter	Typical Value	Reference
Molecular Weight (SDS-PAGE)	14 - 16 kDa	[9] [11]
Molecular Weight (LC/MS)	~13.88 kDa	[9]
Purity (A625/A280 Ratio)	~0.58	[5] [12]
Yield from Recombinant Culture	~70 mg/L	[10]
IC50 (MCF-7 Breast Cancer Cells)	~25.4 µg/mL	[9]

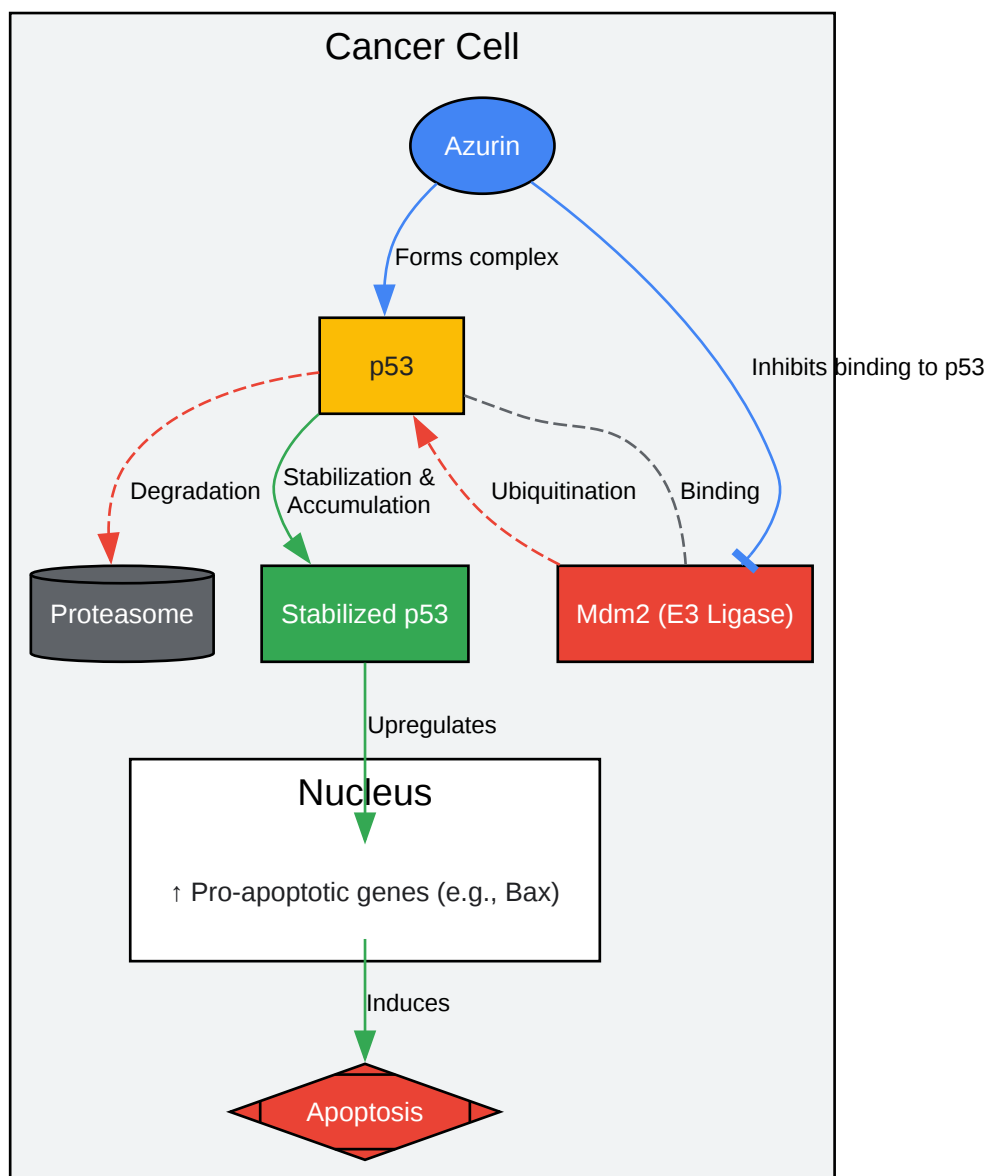
Table 1: Quantitative data for purified recombinant **Azurin**.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of recombinant **Azurin**.





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